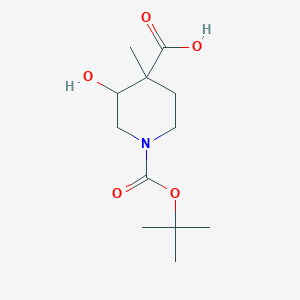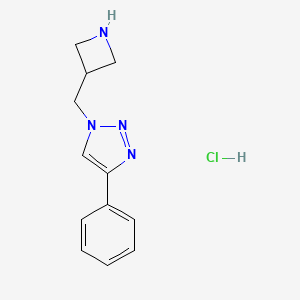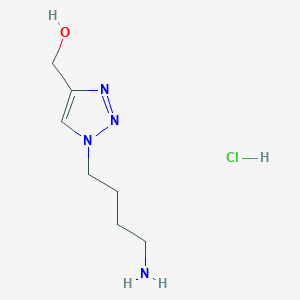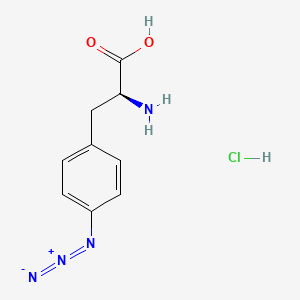
3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride” is a compound with the molecular weight of 155.16 . It is also known as 3-(1-Pyrazolyl)-alanine, an alpha-amino acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H9N3O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H2,7,8)(H,10,11) . This indicates that the compound has a pyrazole ring attached to a propanoic acid group. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 155.16 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
Compounds with a pyrazole moiety, like “3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride”, are often used as important raw materials and intermediates in organic synthesis. They can be utilized to create various pharmaceuticals, agrochemicals, and dyestuffs due to their reactive nature and ability to undergo a wide range of chemical transformations .
Pharmaceutical Research
Pyrazole derivatives are known for their diverse pharmacological effects. They have been studied for potential antileishmanial and antimalarial activities, among other therapeutic properties. The compound could be explored for similar pharmacological applications, given its structural similarity to other active pyrazole compounds .
Neurotoxicity Studies
Research on pyrazoline derivatives (which share a similar core structure with pyrazoles) has included investigations into their neurotoxic potentials. The compound “3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride” could be used in studies assessing its effects on enzymatic activities and oxidative stress markers within neurological contexts .
Antioxidant Properties
Pyrazole-based compounds have been synthesized and screened for antioxidant properties. Given the structural similarity, “3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride” might also possess antioxidant capabilities that could be beneficial in combating oxidative stress-related diseases .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-aminopyrazol-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5-1-3-9(8-5)4-2-6(10)11;/h1,3H,2,4H2,(H2,7,8)(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWECEBCHSWXLFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382074.png)
